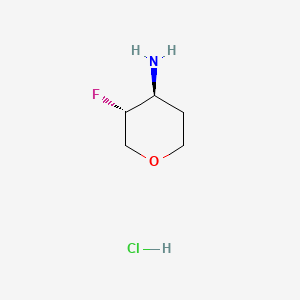
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various scientific research applications due to its ability to undergo specific chemical reactions that are useful in analytical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in an acidic medium to form the tetrazole ring. The final step involves the chlorination of the tetrazole compound to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
化学反応の分析
Types of Reactions
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrazine derivatives.
科学的研究の応用
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in cell viability assays due to its ability to be reduced by living cells to form a colored formazan product.
Medicine: It is used in diagnostic tests to measure cell proliferation and cytotoxicity.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride exerts its effects involves its reduction by cellular enzymes to form a colored formazan product. This reduction process is often used as an indicator of cell viability and metabolic activity. The molecular targets involved in this process include various dehydrogenase enzymes present in living cells.
類似化合物との比較
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT): Similar in structure and used in cell viability assays.
2,3,5-Triphenyltetrazolium Chloride (TTC): Another tetrazolium salt used in similar applications.
Uniqueness
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and be used in a variety of scientific applications. Its ability to form a colored product upon reduction makes it particularly useful in biological assays.
特性
IUPAC Name |
2,3-bis(4-chlorophenyl)-5-phenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTAPTQTFVZDGP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4,4/'-(1-methylethylidene)bis-, polymer with 2,2/'-iminobis[ethanol] and 2,2/'-[(1-methyleth](/img/new.no-structure.jpg)
![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)





![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)


![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)

